

BI-01383298: A Technical Guide to a Potent and Selective SLC13A5 Inhibitor

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Compound of Interest

Compound Name: BI 01383298

Cat. No.: B606064

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-01383298 is a potent and selective chemical probe designed for the in vitro study of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). This document provides a comprehensive technical overview of BI-01383298, including its known properties, mechanism of action, and detailed experimental protocols for its use in research settings. As the specific chemical structure of BI-01383298 has not been publicly disclosed by its developers at Boehringer Ingelheim, this guide will focus on its established biological and pharmacological characteristics.

Physicochemical and Pharmacological Properties

While the exact chemical structure of BI-01383298 is not available in the public domain, several key properties have been characterized, providing valuable insights for its application in experimental settings.

Property	Value
Target	Human Solute Carrier Family 13 Member 5 (hSLC13A5 / hNaCT)
Mechanism of Action	Irreversible and non-competitive inhibitor of citrate transport.
Potency (IC50)	~100 nM in HEK293 cells ectopically expressing hSLC13A5 and in HepG2 cells with constitutive expression.
Selectivity	High selectivity for hSLC13A5 over other SLC13 family members (SLC13A2, SLC13A3) and the murine ortholog (mSlc13a5).
Solubility	Poorly soluble.
Microsomal Stability	Moderate.
Negative Control	BI-01372674, an inactive chemical analogue.

Mechanism of Action and Biological Effects

BI-01383298 exerts its biological effects by inhibiting the transport of citrate from the extracellular space into the cytoplasm via SLC13A5. This transporter is highly expressed in the liver and to a lesser extent in the brain and testes. Cytosolic citrate is a crucial metabolite that serves as a precursor for the synthesis of fatty acids and cholesterol and plays a role in regulating glycolysis and gluconeogenesis.

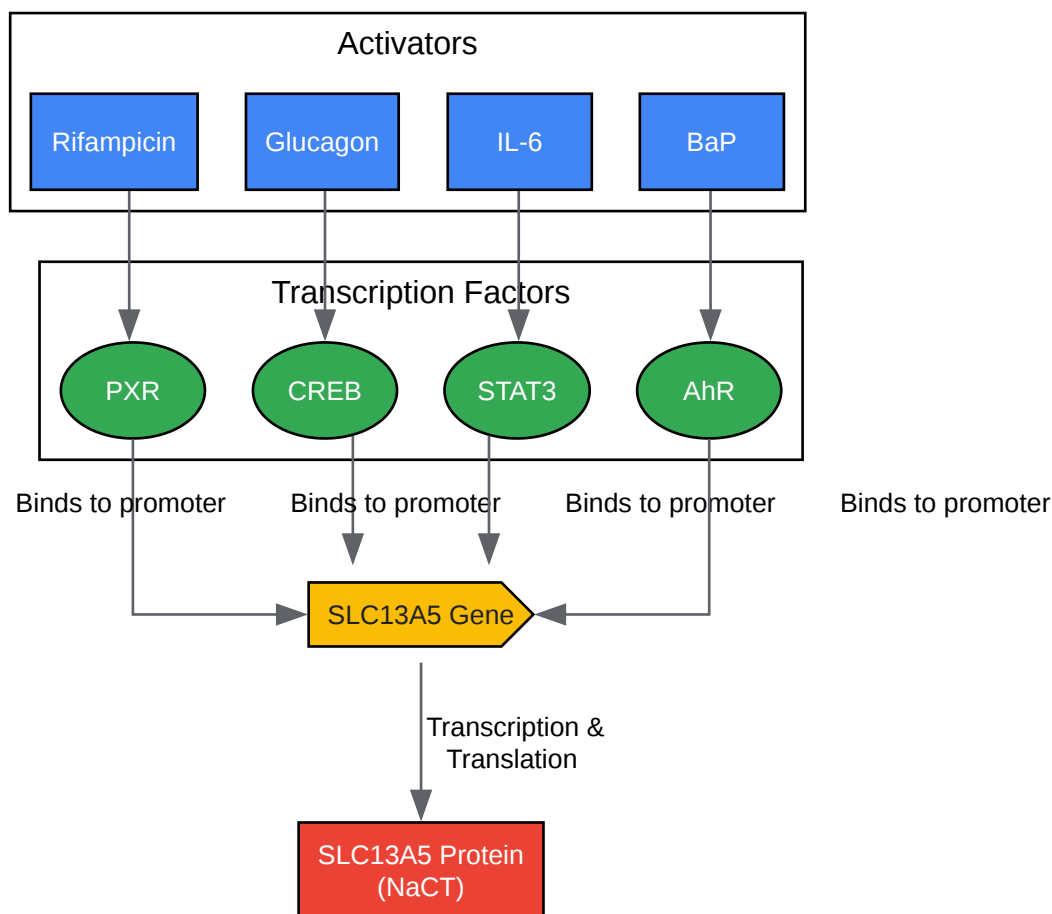
By blocking citrate uptake, BI-01383298 can induce significant metabolic changes in cells. For instance, in the human liver cell line HepG2, treatment with BI-01383298 leads to a reduction in cell proliferation. The inhibition of SLC13A5 is also being explored as a potential therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity.

Signaling Pathways

The activity of SLC13A5 is integrated into broader cellular metabolic and signaling networks. The transporter's expression is subject to transcriptional regulation by several nuclear receptors and signaling pathways.

Transcriptional Regulation of SLC13A5

The following diagram illustrates the key transcriptional regulators of the SLC13A5 gene.



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Transcriptional regulation of the SLC13A5 gene.

Downstream Metabolic Pathways

Inhibition of SLC1

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com